molecular formula C9H11N3O3 B2992287 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1006454-88-1

3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid

Numéro de catalogue: B2992287
Numéro CAS: 1006454-88-1
Poids moléculaire: 209.205
Clé InChI: QUVWSZLZALZWSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, fused to a dihydroisoxazole-carboxylic acid scaffold. The compound was previously available from CymitQuimica but is currently listed as discontinued .

Propriétés

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVWSZLZALZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NOC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethyl group and an isoxazole moiety. Its molecular formula is C_9H_10N_4O_3, with notable physical properties including:

PropertyValue
Molecular Weight210.20 g/mol
Melting Point175-177 °C
SolubilitySoluble in DMSO and DMF

Mechanisms of Biological Activity

The biological activity of 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid has been attributed to several mechanisms:

  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. Specifically, they have shown inhibitory activity against BRAF(V600E) and EGFR kinases, which are crucial in various cancers .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to reduce pro-inflammatory cytokines in vitro. This makes it a candidate for treating inflammatory diseases .
  • Antibacterial and Antifungal Properties : Studies have reported that certain pyrazole derivatives possess antibacterial and antifungal activities. The carboxylic acid functional group may enhance interaction with microbial cell membranes, leading to increased efficacy against pathogens .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid exhibited significant cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes in resistant cancer types .

Study 2: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory potential of pyrazole derivatives, 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid was shown to inhibit the production of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). This inhibition underscores its potential as an anti-inflammatory agent .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid:

  • Antiproliferative Activity : The compound demonstrated IC50 values in the low micromolar range against multiple human tumor cell lines.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Compound Name Substituents Key Structural Differences Evidence ID
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid Ethyl (position 1), methyl (position 3) Ethyl group increases hydrophobicity vs. methyl in the target compound. May alter pharmacokinetics.
3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid Chloro, methoxy (aryl ring) Aromatic substitution introduces electron-withdrawing Cl and electron-donating OMe groups, affecting electronic properties and binding affinity.
3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid Chlorophenyl Chlorine enhances electronegativity, potentially improving stability and bioactivity. Safety data (GHS) available for handling .
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid Isoxazole-pyrazole hybrid Pyrazole and isoxazole rings are transposed, altering steric and electronic profiles. Reported with antioxidant/antitumor activity .

Physicochemical Properties

Property Target Compound 3-(1-Ethyl-3-methyl-pyrazolyl) Analog 3-(Chlorophenyl) Analog
Molecular Weight ~265 g/mol (estimated) ~279 g/mol 285.68 g/mol
Key Functional Groups Methyl, carboxylic acid Ethyl, carboxylic acid Chloro, carboxylic acid
Solubility Moderate (carboxylic acid enhances hydrophilicity) Lower (ethyl increases logP) Low (chlorine reduces solubility)

Q & A

Basic: What are the common synthetic routes for 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between pyrazole derivatives and dihydroisoxazole precursors. For example:

  • Step 1 : React 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,5-dihydro-1,3-oxazole with a suitable catalyst (e.g., acid/base) in aqueous or polar aprotic solvents (e.g., DMF) to form the dihydroisoxazole core .
  • Step 2 : Introduce the carboxylic acid moiety via hydrolysis of ester intermediates under acidic or basic conditions. Evidence from analogous compounds suggests using K₂CO₃ as a base to facilitate nucleophilic substitution or ester cleavage .
  • Optimization : Microwave-assisted synthesis can enhance reaction efficiency and yield for pyrazole-containing heterocycles .

Basic: How can the purity and structural integrity of this compound be verified?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ ~2.5 ppm and dihydroisoxazole protons as ABX systems) .
    • X-ray Crystallography : Refine single-crystal data using SHELXL to resolve bond lengths/angles (e.g., C=O bond ~1.21 Å, dihydroisoxazole ring puckering) .
    • High-Resolution Mass Spectrometry (HRMS) : Match exact mass (e.g., calculated for C₁₀H₁₂N₃O₃: 223.0796) .

Advanced: How to design molecular docking studies to investigate its biological interactions?

  • Software : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .
  • Protocol :
    • Protein Preparation : Retrieve target structures (e.g., enzymes) from PDB, remove water, add polar hydrogens.
    • Ligand Preparation : Optimize the compound’s geometry using Gaussian (DFT/B3LYP/6-31G*).
    • Grid Box : Center on the active site (coordinates based on co-crystallized ligands).
    • Validation : Compare binding poses with known inhibitors and analyze RMSD values (<2.0 Å acceptable) .

Advanced: How to resolve contradictions in crystallographic data during refinement?

  • Issue : Discrepancies in thermal parameters or residual electron density.
  • Solution :
    • Restraints : Apply SHELXL restraints for bond lengths (e.g., C-C = 1.54 Å) and angles to stabilize geometry .
    • Twinning : Use TWIN/BASF commands in SHELXL for twinned crystals .
    • Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and validate with checkCIF .

Advanced: What strategies optimize synthesis yield for scale-up?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
  • Microwave Irradiation : Reduces reaction time (e.g., 30 min vs. 12 hrs conventional) and improves diastereoselectivity .
  • Workup : Acidify post-hydrolysis to precipitate the carboxylic acid derivative, achieving >80% yield .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

  • Crystallography : Resolve ligand-receptor complexes (e.g., with kinases) to identify key hydrogen bonds (e.g., carboxylic acid with Arg residues) .
  • Docking : Compare binding energies of analogs (e.g., ester vs. acid derivatives) to quantify substituent effects .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase; validate with IC₅₀ data from enzyme assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.